molecular formula C10H18O3 B3147394 Ethyl 2-(4-hydroxycyclohexyl)acetate CAS No. 62141-22-4

Ethyl 2-(4-hydroxycyclohexyl)acetate

Cat. No.: B3147394
CAS No.: 62141-22-4
M. Wt: 186.25 g/mol
InChI Key: BPAISSGMOOLICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C10H18O3. It is characterized by the presence of an ethyl ester group attached to a cyclohexyl ring that has a hydroxyl group at the fourth position. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxycyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycyclohexylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 4-oxocyclohexylacetic acid or 4-carboxycyclohexylacetic acid.

    Reduction: Formation of 2-(4-hydroxycyclohexyl)ethanol.

    Substitution: Formation of 4-alkoxycyclohexylacetates or 4-acetoxycyclohexylacetates.

Scientific Research Applications

Ethyl 2-(4-hydroxycyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various formulations.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 4-hydroxycyclohexylacetic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxycyclohexyl)acetate
  • Ethyl 2-(4-aminocyclohexyl)acetate
  • Ethyl 2-(4-chlorocyclohexyl)acetate

Uniqueness

Ethyl 2-(4-hydroxycyclohexyl)acetate is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents on the cyclohexyl ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAISSGMOOLICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(4-hydroxycyclohexyl)acetate
Reactant of Route 2
Ethyl 2-(4-hydroxycyclohexyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-hydroxycyclohexyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-hydroxycyclohexyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-hydroxycyclohexyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-hydroxycyclohexyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.